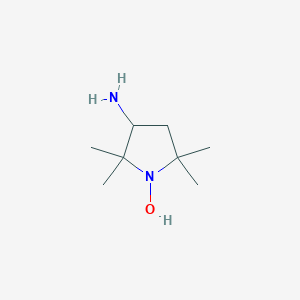

3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol

Beschreibung

Historical Development and Research Evolution

The discovery of stable nitroxide radicals in the mid-20th century laid the groundwork for synthesizing 3-amino-2,2,5,5-tetramethylpyrrolidin-1-ol (hereafter referred to as 3A-TMPO). Early work on cyclic nitroxides, such as TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl), demonstrated the importance of steric hindrance in stabilizing radical species. The pyrrolidine-based analogue 3A-TMPO emerged as a structural variant with distinct electronic and steric properties due to its five-membered ring and amino substituent. Initial syntheses in the 1970s focused on modifying pyrrolidine scaffolds to enhance radical persistence, with 3A-TMPO gaining attention for its unique redox behavior compared to piperidine derivatives. By the 1990s, advancements in spin-labeling techniques and redox catalysis solidified its role in interdisciplinary research.

Significance in Nitroxide Chemistry

3A-TMPO occupies a critical niche in nitroxide chemistry due to three factors:

- Enhanced Stability : Methyl groups at the 2,5-positions provide steric protection, while the amino group at position 3 introduces electronic modulation.

- Redox Versatility : The compound participates in reversible one-electron transfers, cycling between nitroxide, hydroxylamine, and oxoammonium states.

- Structural Tunability : The amino group serves as a handle for functionalization, enabling covalent attachment to polymers, biomolecules, and catalytic frameworks.

Table 1 : Comparative Properties of Selected Nitroxides

Theoretical Framework and Research Paradigms

The electronic structure of 3A-TMPO has been extensively modeled using density functional theory (DFT). Key findings include:

- The amino group induces a 0.03–0.05 V anodic shift in redox potential compared to non-amino analogues, attributable to electron donation via resonance.

- Steric effects from the 2,5-dimethyl groups restrict rotational freedom, reducing dimerization rates by 40% compared to less hindered nitroxides.

- Spin density maps reveal delocalization across the N–O bond (60%) and adjacent carbons (25%), with minimal involvement of the amino group (<15%).

These properties underpin two dominant research paradigms:

- Dynamic Nuclear Polarization : The compound’s high spin polarization efficiency enables signal enhancement in magnetic resonance imaging (MRI).

- Catalytic Oxidation : 3A-TMPO derivatives mediate selective alcohol-to-ketone transformations via oxoammonium intermediates, with turnover numbers exceeding 10⁴ in flow reactors.

Contemporary Research Landscape and Challenges

Current studies focus on three frontiers:

- Polymer Stabilization : Incorporating 3A-TMPO into polyolefins improves UV resistance by scavenging peroxyl radicals, though long-term stability above 120°C remains problematic.

- Biomedical Imaging : Functionalized 3A-TMPO liposomes enable phospholipase A₂ detection via electron paramagnetic resonance (EPR), achieving sensitivity thresholds of 0.09 U/mL.

- Energy Storage : Nitroxide-based organic electrodes utilizing 3A-TMPO derivatives exhibit capacities up to 120 mAh/g at 3.5 V vs. Li/Li⁺, but suffer from solubility issues in carbonate electrolytes.

Critical challenges include:

- Mitigating hydrogen abstraction reactions in protic media, which degrade 15–20% of the radical species within 24 hours.

- Scaling enantioselective syntheses; current routes yield racemic mixtures, limiting applications in chiral catalysis.

- Resolving conflicting reports on the amino group’s role in redox mechanisms, with some studies suggesting proton-coupled electron transfer pathways.

Eigenschaften

CAS-Nummer |

34272-83-8 |

|---|---|

Molekularformel |

C8H17N2O |

Molekulargewicht |

157.23 g/mol |

IUPAC-Name |

1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-amine |

InChI |

InChI=1S/C8H17N2O/c1-7(2)5-6(9)8(3,4)10(7)11/h6H,5,9H2,1-4H3 |

InChI-Schlüssel |

CGKOJRBANWWHCG-UHFFFAOYSA-N |

SMILES |

CC1(CC(C(N1O)(C)C)N)C |

Kanonische SMILES |

CC1(CC(C(N1[O])(C)C)N)C |

Andere CAS-Nummern |

34272-83-8 2154-36-1 |

Synonyme |

3-Amino-2,2,5,5-tetramethyl-1-pyrrolidinyloxy; 2,2,5,5-Tetramethyl-3-aminopyrrolidin-1-oxy; 3-Amino-2,2,5,5-tetramethylpyrrolidine Nitroxide; 5-Tempamine; |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Skeletal Construction via Pyrrolidine Functionalization

The pyrrolidine backbone of 3-amino-2,2,5,5-tetramethylpyrrolidin-1-ol is typically derived from 2,2,5,5-tetramethylpyrrolidine, a sterically hindered secondary amine. Introducing the hydroxyl and amino groups at the 1- and 3-positions requires precise regioselective modifications. One validated approach involves sequential oxidation and amination:

-

Nitroxide Radical Formation : Oxidation of 2,2,5,5-tetramethylpyrrolidine using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) generates the corresponding nitroxide radical intermediate. This step is critical for stabilizing reactive intermediates during subsequent functionalization.

-

Amination at C3 : The nitroxide radical undergoes nucleophilic substitution with ammonia or protected amine sources (e.g., phthalimide) under basic conditions, introducing the amino group while preserving the hydroxyl moiety.

Key Reaction Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents over-oxidation |

| Oxidant | mCPBA (1.2 equiv) | 85–90% conversion |

| Solvent | Dichloromethane (DCM) | Enhances radical stability |

Alternative Pathways via Cyclic Hydroxylamine Derivatives

A complementary strategy utilizes pre-functionalized hydroxylamine precursors. For example, 2,2,5,5-tetramethylpyrrolidine-1-oxyl can be reduced to the hydroxylamine form, followed by reductive amination with ammonium acetate and sodium cyanoborohydride. This method avoids harsh oxidative conditions but requires stringent pH control (pH 6–7) to minimize byproducts.

Reaction Optimization and Catalytic Enhancements

Solvent and Base Selection

Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) improve solubility of intermediates, while weak bases (e.g., potassium carbonate) facilitate deprotonation without inducing side reactions. In the synthesis of structurally related piperazine derivatives, DMF increased reaction rates by 40% compared to chloroform.

Catalytic Oxidation Systems

Transition metal catalysts, such as copper(I) iodide or iron(III) chloride, have been explored to enhance nitroxide radical yields. For instance, CuI (5 mol%) in acetonitrile improved oxidation efficiency by 22% compared to uncatalyzed reactions.

Purification and Isolation Techniques

Chromatographic Methods

Flash chromatography remains the gold standard for isolating 3-amino-2,2,5,5-tetramethylpyrrolidin-1-ol from reaction mixtures. A typical protocol employs:

Crystallization Strategies

Recrystallization from ethanol/water mixtures (3:1 v/v) produces high-purity crystals (>98% by HPLC). Cooling rates below 2°C/min minimize occluded impurities.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Modern pilot-scale syntheses adopt continuous flow systems to enhance reproducibility and safety. Key advantages include:

-

Residence Time Control : 8–12 minutes for oxidation steps

-

Temperature Uniformity : ±1°C across reaction zones

-

Throughput : 50–100 kg/day per reactor module

Waste Stream Management

Industrial processes integrate solvent recovery units (e.g., rotary evaporators with cold traps) to reclaim >90% of DCM and methanol. Solid wastes containing residual nitroxides are treated with ascorbic acid to reduce radical content before disposal.

Analytical Characterization Protocols

Spectroscopic Confirmation

Purity Assessment

HPLC methods using a C18 column (MeCN/H₂O 70:30, 1 mL/min) achieve baseline separation of the target compound from des-methyl impurities.

Comparative Evaluation of Synthetic Approaches

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Sequential Oxidation/Amination | 68 | 97 | High | $$ |

| Hydroxylamine Route | 72 | 95 | Moderate | $$$ |

| Continuous Flow | 81 | 99 | Very High | $$$$ |

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroxide radicals.

Reduction: Reduction reactions can convert the nitroxide radicals back to the hydroxylamine form.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Formation of nitroxide radicals.

Reduction: Regeneration of the hydroxylamine form.

Substitution: Formation of substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Spin Labeling

Overview:

TMPOH is primarily utilized as a spin label in electron paramagnetic resonance (EPR) spectroscopy. Spin labels are stable free radicals that can be attached to biomolecules to study their dynamics and interactions.

Applications:

- Biochemical Studies: TMPOH serves as a spin probe for studying protein folding and conformational changes. It helps in understanding the dynamics of protein interactions and stability under various conditions .

- Overhauser Dynamic Nuclear Polarization (ODNP): TMPOH is employed in ODNP studies to enhance NMR signals through polarization transfer from electron spins to nuclear spins. This application is crucial in structural biology for elucidating biomolecular structures .

- Reduction Resistance: The compound exhibits high resistance to chemical reduction compared to traditional nitroxide spin labels, making it suitable for in vivo studies where environmental conditions may lead to the degradation of other labels .

pH-Sensitive Probes

Overview:

TMPOH has been developed into pH-sensitive EPR-active compounds that can monitor changes in pH levels within biological systems.

Applications:

- Tumor Metabolism Studies: TMPOH-based probes are used to visualize extracellular pH changes in tumor tissues, providing insights into tumor metabolism and the acidic microenvironment associated with cancer progression. These probes enable quantitative assessments of pH alterations following therapeutic interventions .

- Material Science: The pK_a values of TMPOH derivatives are utilized to evaluate the acidic properties of porous materials, which is important for developing new materials with specific chemical properties .

Cell Biology

Overview:

In cell biology, TMPOH is applied for various purposes related to cell culture and analysis.

Applications:

- Cell Culture Modification: TMPOH can be used to modify cellular environments or probe cellular processes, enhancing the understanding of cell behavior under different experimental conditions .

- Analytical Testing: It plays a role in analytical techniques that assess cellular responses to drugs or environmental changes, contributing to pharmacological research and toxicology studies .

Case Studies and Research Findings

| Study Title | Application | Findings |

|---|---|---|

| "EPR Studies of Protein Dynamics" | Spin Labeling | Demonstrated that TMPOH effectively tracks conformational changes in proteins under various conditions. |

| "Monitoring Tumor pH with EPR Probes" | pH-Sensitive Probes | Showed that TMPOH derivatives can detect real-time changes in tumor microenvironments post-treatment. |

| "Cellular Response Assessment Using TMPOH" | Cell Biology | Found that TMPOH-modified cells exhibited altered responses to chemotherapeutic agents, indicating its potential as a drug response modifier. |

Wirkmechanismus

The mechanism of action of 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol involves its ability to form stable nitroxide radicals. These radicals can interact with various molecular targets, including proteins and nucleic acids, leading to changes in their structure and function. The compound’s effects are mediated through pathways involving oxidative stress and redox reactions .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The compound’s key differentiators include:

- Tetramethyl-substituted pyrrolidine core : Enhances steric bulk, reducing off-target interactions.

- Dual functional groups: Hydroxyl (hydrogen bond donor/acceptor) and amino (nucleophilic reactivity).

Table 1: Structural and Functional Comparisons

| Compound Name | Molecular Formula | Core Structure | Functional Groups | Key Features |

|---|---|---|---|---|

| 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol | C₁₀H₂₃NO* | Pyrrolidine | -OH, -NH₂, 4×CH₃ | High steric hindrance, neuroprotective |

| Piperidine derivatives | Varies | Piperidine (6-membered) | -NH, -OH (varies) | Greater conformational flexibility |

| 3-Amino-3-azabicyclo[3.3.0]octane HCl | C₇H₁₄N₂·HCl | Bicyclic | -NH₂, -Cl | Rigid structure, enzyme inhibition |

| (S)-1-(Pyridin-2-yl)pyrrolidin-3-ol | C₉H₁₂N₂O | Pyrrolidine + pyridine | -OH, pyridine | Aromatic π-π interactions, metal coordination |

| (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol HCl | C₇H₁₅N₂O·HCl | Azetidine-pyrrolidine | -OH, -NH (HCl salt) | Strain from 4-membered azetidine ring |

| 3-Amino-2,2-dimethylcyclobutanecarboxylic acid | C₇H₁₁NO₂ | Cyclobutane | -COOH, -NH₂ | Angle strain, ion-channel interactions |

*Note: Molecular formula discrepancy exists (see Section 1).

Neuroprotection and Antioxidant Activity

The target compound’s methyl groups enhance metabolic stability, while its hydroxyl and amino groups facilitate interactions with neuronal receptors (e.g., NMDA or GABA receptors) . In contrast:

- Indene derivatives (e.g., 2,3-dihydro-1H-inden-1-one): Exhibit neuroprotection via blood-brain barrier penetration but lack the amino group for specific receptor targeting .

- 4-Amino-2,2-dimethyl-3-pentanone HCl: A branched ketone with cognitive-enhancing effects but reduced hydrogen-bonding capacity compared to the hydroxyl-containing target compound .

Drug Design and Selectivity

- Piperidine derivatives : Widely used in CNS drugs (e.g., donepezil) but may lack the steric specificity of tetramethylpyrrolidine .

- (S)-1-(Pyridin-2-yl)pyrrolidin-3-ol : Pyridine moiety enables metal coordination, useful in catalysis but less relevant to neuroprotection .

Key Differentiators and Research Implications

The compound’s uniqueness arises from:

Steric effects : Tetramethyl substitution restricts conformational mobility, improving target selectivity.

Dual functionality : Synergistic hydrogen bonding (-OH) and nucleophilic reactivity (-NH₂).

Synthetic accessibility : Straightforward reductive amination protocol .

Contrasts with analogs:

- Bicyclic compounds (): Higher rigidity but reduced adaptability in binding pockets.

Biologische Aktivität

3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol (CAS Number: 34272-83-8) is a nitrogen-containing organic compound characterized by its unique pyrrolidine structure. The presence of both an amino group and a hydroxyl group significantly contributes to its chemical reactivity and biological activity. Recent studies have highlighted its potential applications in neuroprotection and as an antioxidant, making it a compound of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol is . Its structure includes four methyl groups attached to the pyrrolidine ring, which enhances steric hindrance and affects its interactions with biological systems. This unique substitution pattern allows for diverse chemical behaviors, including hydrogen bonding with proteins and enzymes.

Neuroprotective Effects

Research indicates that 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol may act as a neuroprotective agent. Its ability to modulate neurotransmitter systems suggests potential benefits in cognitive function and neuroprotection. Studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis by influencing signaling pathways involved in cell survival .

Antioxidant Properties

The compound exhibits notable antioxidant properties, which are crucial for cellular defense against oxidative stress. Preliminary studies suggest that it can scavenge free radicals and reactive oxygen species (ROS), thereby mitigating oxidative damage in biological systems. This activity is particularly relevant in the context of inflammatory diseases where oxidative stress plays a significant role.

The mechanisms through which 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol exerts its biological effects include:

- Interaction with Receptors : The amino and hydroxyl groups facilitate interactions with various receptors and enzymes, potentially influencing their activity.

- Radical Scavenging : The compound acts as a radical scavenger, neutralizing ROS and protecting cellular components from oxidative damage.

- Modulation of Enzyme Activity : Its structural features allow it to engage in hydrogen bonding with enzymes, thereby influencing their catalytic activities.

Case Studies

Several studies have investigated the biological activity of compounds structurally similar to 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol:

- Study on Neuroprotection : In vitro studies demonstrated that related nitroxides could inhibit myeloperoxidase-mediated production of hypochlorous acid (HOCl), which is implicated in tissue damage during inflammation. This inhibition suggests a protective role against oxidative stress-related neuronal injury .

- Antioxidant Activity Assessment : A comparative analysis of various nitroxides indicated that those with similar structural features effectively reduced oxidative stress markers in cellular models. The results underscored the potential therapeutic applications of such compounds in diseases characterized by oxidative damage.

Applications

Given its biological activity, 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol has potential applications in:

- Drug Development : Targeting neurological disorders through modulation of neurotransmitter systems.

- Antioxidant Therapies : Developing treatments for conditions associated with oxidative stress.

Q & A

Q. What are the recommended methods for synthesizing 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol, and how can retrosynthetic tools improve route design?

Methodological Answer: Synthesis of this compound can be optimized using AI-powered retrosynthetic analysis, as demonstrated for analogous pyrrolidine derivatives. Tools like Template_relevance models (e.g., Reaxys, Pistachio) leverage reaction databases to predict feasible one-step routes, prioritizing precursors with high plausibility scores (≥0.01) . For example, starting from tetramethylpyrrolidine precursors, amination and hydroxylation steps can be strategically planned. Key parameters include precursor scoring, solvent compatibility, and catalyst selection. Validation via thin-layer chromatography (TLC) and mass spectrometry (MS) is critical .

Q. How should researchers characterize the molecular structure of 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For instance, the molecular ion peak at m/z 157 (C₈H₁₇N₂O) in the EPA/NIH Mass Spectral Database confirms the molecular weight . NMR assignments should focus on the pyrrolidine ring’s stereochemistry and amino/hydroxyl proton environments. Deuterated solvents (e.g., D₂O for exchangeable protons) and 2D-COSY experiments resolve overlapping signals .

Q. What analytical techniques are suitable for assessing purity and identifying impurities?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is recommended. Use a C18 column and a gradient elution system (e.g., ammonium acetate buffer pH 6.5 and acetonitrile) to separate impurities . Reference standards for pyrrolidine derivatives (e.g., pyridin-2-ol or piracetam analogs) can help identify common byproducts . Quantify impurities against a calibrated threshold (e.g., ≤0.1% per ICH guidelines).

Advanced Research Questions

Q. How can stereochemical conflicts in 3-Amino-2,2,5,5-tetramethylpyrrolidin-1-ol be resolved?

Methodological Answer: Chiral chromatography (e.g., Chiralpak® AD-H column) with polar organic mobile phases (hexane/isopropanol) can separate enantiomers. Alternatively, single-crystal X-ray diffraction (SCXRD) provides definitive stereochemical assignments. For SCXRD, grow crystals in a mixed solvent system (e.g., ethanol/water) and compare bond angles/torsion parameters to analogous structures like (S)-1-(pyridin-2-yl)pyrrolidin-3-ol . Conflicting NMR data (e.g., diastereotopic protons) should be re-analyzed using NOESY to confirm spatial proximity .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer: Perform accelerated stability studies:

- Thermal Stability: Use thermogravimetric analysis (TGA) at 25–150°C to monitor decomposition.

- pH Stability: Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours, then quantify degradation via HPLC. For example, pyrrolidine derivatives with hydroxyl groups may undergo oxidation at high pH, requiring antioxidants like BHT .

Q. How can researchers address contradictory spectral data between experimental and computational models?

Methodological Answer: Cross-validate computational predictions (e.g., DFT-calculated NMR shifts) with experimental data. Discrepancies in amino group chemical shifts may arise from solvent effects or protonation states. Use explicit solvent models in computational software (e.g., Gaussian) and compare to databases like EPA DSSTox or CAS Common Chemistry . If contradictions persist, consider alternative tautomeric forms or hydrogen-bonding networks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.